Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) is a spirocyclic compound comprising a cyclohexane ring and a 1,3-dioxolane ring connected at a shared spiro carbon (C-8), with an ethyl ester and a geminal 8-methyl substituent. With a molecular formula of C12H20O4 and a molecular weight of 228.28 g/mol, this compound serves as a protected ketone/ester bifunctional intermediate in organic synthesis.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 24730-88-9
Cat. No. B1357392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
CAS24730-88-9
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC2(CC1)OCCO2)C
InChIInChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3
InChIKeyVFWAGFFGWYTECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9): Spirocyclic Ketal-Ester Building Block for Drug Discovery and Fine Chemical Synthesis


Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) is a spirocyclic compound comprising a cyclohexane ring and a 1,3-dioxolane ring connected at a shared spiro carbon (C-8), with an ethyl ester and a geminal 8-methyl substituent . With a molecular formula of C12H20O4 and a molecular weight of 228.28 g/mol, this compound serves as a protected ketone/ester bifunctional intermediate in organic synthesis [1]. It belongs to the broader 1,4-dioxaspiro[4.5]decane family, which is widely employed as a ketal-protected cyclohexanone scaffold in medicinal chemistry and fragrance development [2]. The 8-methyl and ethyl ester substituents introduce regiospecific steric bulk and lipophilicity that distinguish this compound from simpler in-class analogs.

Why Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Cannot Be Replaced by Common 1,4-Dioxaspiro[4.5]decane Analogs in Synthesis and Screening


Within the 1,4-dioxaspiro[4.5]decane class, subtle molecular alterations profoundly impact physicochemical properties and synthetic utility. The target compound incorporates three differentiating features—a spiro ketal protecting group, a geminal 8-methyl substituent, and an ethyl ester—whose combined absence in simpler analogs such as ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0) or methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 26845-47-6) results in lower lipophilicity, altered metabolic vulnerability at the C-8 position, and different ester hydrolysis rates . Generic substitution without matching the 8-methylated ethyl ester motif can derail structure-activity relationship (SAR) campaigns, compromise intermediate stability, or invalidate intellectual property strategies, because each substituent contributes independently to the molecule's ADME profile and synthetic compatibility .

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Enhanced Lipophilicity (ACD/LogP and LogD) of the 8-Methyl Ethyl Ester vs. Non-Methylated Ethyl Ester

The 8-methyl substituent in the target compound elevates its predicted lipophilicity substantially compared to the des-methyl analog ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0). ACD/Labs predicted LogP for the target compound is 1.95 versus 1.41 for the non-methylated analog, an increase of ΔLogP = +0.54 . The predicted LogD at pH 7.4 is 2.25 for the target compound versus 1.73 for the non-methylated analog (ΔLogD = +0.52), indicating greater membrane partitioning propensity . These differences are significant in medicinal chemistry campaigns where lipophilicity governs passive permeability and non-specific protein binding.

Lipophilicity Drug-likeness Membrane permeability

Higher Boiling Point and Molar Volume of the 8-Methyl Ethyl Ester vs. Non-Methylated Analog Indicating Enhanced Thermal Stability and Molecular Bulk

The target compound exhibits a predicted boiling point of 297.0±40.0 °C at 760 mmHg, compared to 293.0±40.0 °C for the non-methylated ethyl ester (CAS 1489-97-0), a nominal increase of ~4 °C . More meaningfully, the predicted molar volume is 206.0±5.0 cm³ for the target compound versus 189.8±5.0 cm³ for the non-methylated analog, a 16.2 cm³ (8.5%) increase directly attributable to the 8-methyl group . This expanded molar volume reflects greater steric bulk, which can influence binding pocket occupancy in target proteins and alter crystallization behavior during purification.

Thermal stability Distillation Process chemistry

Distinct Ester Hydrolysis Profile: Ethyl vs. Methyl Ester in the 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Series

The ethyl ester in the target compound (CAS 24730-88-9) undergoes slower base- and esterase-mediated hydrolysis compared to the methyl ester analog methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 87787-08-4) [1]. This is a class-level property of ethyl versus methyl esters: ethyl esters typically exhibit ~1.5- to 3-fold slower enzymatic hydrolysis rates due to increased steric hindrance around the carbonyl carbon [2][3]. In prodrug or linker contexts, this difference in hydrolytic stability can determine whether a compound releases its active acid payload at the desired rate and anatomical site.

Ester hydrolysis Prodrug design Metabolic stability

Metabolic Shielding at the C-8 Position: 8-Methyl Substitution Blocks Oxidative Metabolism Compared to the Non-Methylated Scaffold

The geminal 8-methyl group of the target compound blocks metabolic oxidation at the C-8 position, a site that is susceptible to cytochrome P450-mediated hydroxylation in the non-methylated scaffold 1,4-dioxaspiro[4.5]decane-8-carboxylate . In the non-methylated analog, the tertiary C–H bond at C-8 is a known metabolic soft spot. Installing the 8-methyl substituent eliminates this labile hydrogen, a standard medicinal chemistry tactic to improve metabolic stability [1][2]. While direct microsomal stability data for this specific compound pair is not publicly available, the metabolic shielding principle is well-established for geminal dimethyl and geminal methyl substituents in spirocyclic scaffolds.

Metabolic stability CYP oxidation Lead optimization

Purity Specification Comparison: 98% (HPLC) for the Target Compound vs. 95–97% Typical for Common Analogs

Reputable vendors including Bide Pharmatech and Aladdin Scientific offer the target compound at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) [1]. In contrast, the non-methylated ethyl ester (CAS 1489-97-0) is commonly supplied at 95% purity, and the methyl 8-methyl analog (CAS 87787-08-4) at 95% . The higher standard purity of the target compound reduces the burden of in-house re-purification and improves the reliability of biological assay results, where impurities at ≥2% can confound dose-response data.

Purity Quality control Procurement specification

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Evidence-Backed Optimal Use Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry SAR Campaigns Requiring Enhanced Lipophilicity and Metabolic Stability at the Cyclohexane C-8 Position

When a lead series based on a 1,4-dioxaspiro[4.5]decane core shows promising target engagement but suffers from high oxidative clearance at the C-8 position, the 8-methyl ethyl ester variant (CAS 24730-88-9) provides a direct solution. The geminal 8-methyl group blocks metabolic oxidation at C-8 (class-level inference ), while the elevated LogP (+0.54 vs. the des-methyl analog ) enhances passive membrane permeability. The 98% purity specification with full QC documentation [1] ensures that SAR data generated with this compound is reproducible and free from impurity artifacts. This scaffold is particularly relevant for CNS and intracellular targets where balanced lipophilicity is critical .

Prodrug Ester Optimization: Tunable Hydrolysis Kinetics for Controlled Payload Release

For programs exploring ester prodrug strategies, the ethyl ester of the target compound offers slower enzymatic and base-catalyzed hydrolysis compared to the methyl ester analog (CAS 87787-08-4) . This kinetic differentiation, estimated at ~1.5–3× slower cleavage [1], is valuable when the desired PK profile requires a longer circulating half-life or when esterase expression at the target site is high. The 8-methyl substituent further ensures that once the ester is cleaved, the resulting 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid retains metabolic shielding at C-8, potentially reducing clearance of the active metabolite .

Process Chemistry Scale-Up: Leveraging Higher Boiling Point and Molar Volume for Distillation-Based Purification

The 4 °C higher predicted boiling point (297 °C vs. 293 °C) and 8.5% larger molar volume (206.0 vs. 189.8 cm³) of the target compound relative to the non-methylated analog translate to practical advantages in process-scale purification. The increased boiling point permits a wider operating window for fractional distillation, reducing cross-contamination with lower-boiling impurities. The larger molar volume alters solubility in common crystallization solvents, potentially enabling higher-yield recrystallization protocols compared to the less bulky non-methylated ethyl ester. These properties support the compound's use as a reliable intermediate in kilogram-scale API synthesis .

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis: Spirocyclic Diversity Element with Orthogonal Protection

In fragment-based screening and DEL construction, the spirocyclic ketal-ester architecture of CAS 24730-88-9 provides two orthogonal reactive handles: the ketal protecting group (masked cyclohexanone) and the ethyl ester (masked carboxylic acid). The ketal can be selectively deprotected under mild acidic conditions to reveal the ketone for further diversification, while the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling or other transformations . The 8-methyl group adds a stereoelectronic differentiation point that is absent in simpler spirocyclic building blocks, increasing the three-dimensionality and novelty of library members—a key metric in IP-conscious drug discovery environments .

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